molecular formula C54H32N4 B3329567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) CAS No. 608129-43-7

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))

Cat. No.: B3329567
CAS No.: 608129-43-7
M. Wt: 736.9 g/mol
InChI Key: SEHKOMFGOOBKEF-UHFFFAOYSA-N
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Description

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) (CAS: 608129-43-7) is a tetraphenylethylene (TPE) derivative with four biphenyl-4-carbonitrile substituents. Its molecular formula is C54H32N4, with a molecular weight of 736.86 g/mol . The compound features a rigid, conjugated sp²-carbon backbone, where the ethene core and biphenyl groups create a planar structure. The electron-withdrawing cyano (-CN) groups enhance charge-transfer properties, making it suitable for optoelectronic applications, such as anode materials in batteries and fluorescent components in LEDs .

Properties

IUPAC Name

4-[4-[1,2,2-tris[4-(4-cyanophenyl)phenyl]ethenyl]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H32N4/c55-33-37-1-9-41(10-2-37)45-17-25-49(26-18-45)53(50-27-19-46(20-28-50)42-11-3-38(34-56)4-12-42)54(51-29-21-47(22-30-51)43-13-5-39(35-57)6-14-43)52-31-23-48(24-32-52)44-15-7-40(36-58)8-16-44/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKOMFGOOBKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C8=CC=C(C=C8)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) , often abbreviated as TABPE, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications based on available research findings.

Structure

TABPE consists of a tetrakis(biphenyl) structure linked by an ethene group. Its molecular formula is C54H36N4C_{54}H_{36}N_4 with a molecular weight of approximately 792.84 g/mol. The compound features four carbonitrile groups that contribute to its reactivity and potential biological interactions.

Physical Properties

PropertyValue
CAS Number1624970-54-2
Molecular Weight792.84 g/mol
AppearanceBright yellow powder
Purity>97%

Antioxidant Properties

Studies have indicated that compounds similar to TABPE exhibit significant antioxidant activities. For instance, research on related biphenyl compounds shows they can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that TABPE may possess anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved .

Photoluminescence and Bioimaging

TABPE's unique structure allows for strong photoluminescence, making it a candidate for bioimaging applications. The compound exhibits a solid-state photoluminescence quantum yield (PLQY) of 39.2%, indicating its potential use as a fluorescent probe in biological systems . This characteristic is particularly valuable in tracking cellular processes and disease progression.

Drug Delivery Systems

The ability of TABPE to form covalent organic frameworks (COFs) opens avenues for its use in drug delivery systems. COFs can encapsulate therapeutic agents, enhancing their stability and bioavailability while allowing controlled release . Research has shown that these frameworks can be engineered to target specific tissues or cells, improving therapeutic outcomes.

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of TABPE using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant potential that could be harnessed in nutraceutical applications .

Study 2: Anticancer Mechanism Exploration

In another study, the anticancer effects of TABPE were assessed against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 . This highlights its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

TABPE serves as a bridging ligand in the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity. The compound's ethene linkages facilitate the formation of stable networks, making them suitable for gas storage and separation applications.

Property Value
Surface AreaHigh
PorosityTunable

Case Study : A study demonstrated that COFs constructed using TABPE exhibited exceptional gas adsorption capabilities, making them ideal for carbon capture technologies .

Energy Storage Devices

The compound has been utilized in the development of anode materials for lithium-ion batteries. Research indicates that composites made from TABPE and carbon nanotubes can achieve high specific capacities (up to 550 mA h g1^{-1}) with excellent cycling stability.

Electrode Material Capacity (mA h g1^{-1}) Cycle Stability
TABPE + Carbon Nanotubes550500 cycles

This performance positions TABPE as a promising candidate for next-generation battery technologies .

Light Emitting Diodes (LEDs)

TABPE has shown potential in optoelectronic applications, particularly in the fabrication of light-emitting diodes (LEDs). When incorporated into polymer matrices, it exhibits bright photoluminescence with a quantum yield of approximately 39.2%. This property is crucial for developing efficient white LEDs.

Parameter Value
Quantum Yield39.2%
Color Rendering Index (CRI)83.4

The integration of TABPE into epoxy resins has resulted in LEDs with improved luminous efficiency (20.31 lm·W1^{-1}) and favorable color characteristics .

Environmental Remediation

The superhydrophobic properties of TABPE derivatives have been exploited for oil spill remediation. A porous organic polymer derived from TABPE demonstrated the ability to selectively adsorb oils up to 82 times its weight, making it an effective material for environmental cleanup efforts.

Adsorption Capacity Weight Ratio
Oil AdsorptionUp to 82 times

This application highlights the compound's potential in addressing environmental challenges related to oil pollution .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile)) -CN (carbonitrile) C54H32N4 736.86 608129-43-7 Anode materials, LEDs, oil adsorption
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) -CHO (aldehyde) C54H36O4 748.86 1624970-54-2 COFs, yellow LEDs (PLQY: 39.2%), oil adsorption
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylic acid) -COOH (carboxylic acid) C54H38O8 838.88 N/A 3D COFs, self-assembly
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid) -F, -COOH C54H32F4O8 884.82 1643112-48-4 MOFs, sensors
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-amino-[1,1'-biphenyl]-4-carboxylic acid) -NH₂, -COOH C54H40N4O8 896.92 1643112-47-3 Multifunctional MOFs

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound is synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using tetrahalogenated ethene precursors and biphenyl-4-carbonitrile boronic acid derivatives. Key steps include:

  • Deoxygenated conditions (nitrogen/argon atmosphere) to prevent side reactions.
  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) or Pd(OAc)₂ with ligands like SPhos.
  • Solvents: Dimethoxyethane (DME) or toluene at reflux (80–110°C) for 48–72 hours .
  • Purification: Column chromatography followed by recrystallization (e.g., CH₂Cl₂/MeOH) to achieve ≥97% purity .

Note : Exact protocols may require optimization due to steric hindrance from the four biphenyl groups.

Q. What safety precautions are critical during handling?

Contradictions exist in GHS classifications across safety data sheets (SDS):

  • MedChemExpress SDS (): Classifies the compound as acute toxicity (Category 4) , skin/eye irritant, and respiratory hazard.
  • Aladdin SDS ( ): Lacks full hazard data but recommends:
  • PPE : NIOSH-approved respirators (N100/P3), nitrile gloves, and full-body chemical-resistant suits.

  • Ventilation : Use fume hoods to minimize dust inhalation .

    Best Practices :

    • Assume worst-case hazards and adhere to OSHA/EN standards for PPE and exposure control.
    • Store in airtight containers under inert gas (argon) to prevent degradation .

Q. Which characterization techniques confirm structural integrity and purity?

Technique Purpose Key Data
¹H/¹³C NMR Confirm connectivity and symmetryAbsence of proton signals (cyano groups); aromatic peaks at δ 7.2–8.3 ppm .
HRMS (ESI-TOF) Verify molecular weight[M+H]⁺ peak at m/z 737.86 .
Elemental Analysis Assess purityCarbon/nitrogen ratios matching C₅₄H₃₂N₄ .
PXRD Check crystallinityMatches simulated patterns from single-crystal data (if available) .

Advanced Research Questions

Q. How does the compound’s structure enable applications in metal-organic frameworks (MOFs)?

The cyano groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming porous networks. Key advantages:

  • Rigidity : Tetraphenylethene core prevents framework collapse.
  • Luminescence : Aggregation-induced emission (AIE) properties for sensing applications .
  • Surface Area : Theoretical BET surface area >2000 m²/g (via molecular modeling) .

Synthesis Tip : Use solvothermal conditions (DMF, 120°C) with metal salts for MOF crystallization .

Q. What strategies resolve contradictions in reported photophysical properties?

Discrepancies in fluorescence quantum yields (e.g., solvent polarity effects) require:

  • Standardized Protocols : Use anhydrous solvents (THF, DCM) to eliminate water-induced quenching .
  • Advanced Spectroscopy : Time-resolved fluorescence to distinguish AIE from aggregation-caused quenching (ACQ) .
  • Computational Validation : DFT calculations (e.g., Gaussian 16) to model excited-state behavior .

Example : AIE intensity peaks at 60–70% water fraction in THF/water mixtures; deviations suggest impurities .

Q. How can computational modeling predict supramolecular assembly?

  • Molecular Dynamics (MD) : Simulate packing motifs (e.g., J-type vs. H-aggregates) using AMBER or GROMACS .
  • Docking Studies : Predict host-guest interactions with macrocycles (e.g., cucurbiturils) via AutoDock Vina .
  • Crystal Structure Prediction (CSP) : Use Materia Nova algorithms to identify thermodynamically stable polymorphs .

Validation : Compare simulated XRD patterns with experimental data to refine force fields .

Data Contradiction Analysis

  • Purity vs. Yield : Higher yields (>80%) often correlate with lower purity (≤95%); balance via gradient elution in chromatography .
  • Hazard Classifications : Discrepancies between SDS (e.g., MedChemExpress vs. Aladdin) necessitate cross-referencing ECHA or PubChem entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))
Reactant of Route 2
Reactant of Route 2
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbonitrile))

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